Cas no 1248783-65-4 (5-Benzyl-3-(benzyloxy)imidazolidine-2,4-dione)

5-Benzyl-3-(benzyloxy)imidazolidine-2,4-dione 化学的及び物理的性質
名前と識別子
-
- 5-Benzyl-3-(benzyloxy)imidazolidine-2,4-dione
- 5-benzyl-3-phenylmethoxyimidazolidine-2,4-dione
- SCHEMBL20516433
- 1248783-65-4
-
- インチ: InChI=1S/C17H16N2O3/c20-16-15(11-13-7-3-1-4-8-13)18-17(21)19(16)22-12-14-9-5-2-6-10-14/h1-10,15H,11-12H2,(H,18,21)
- InChIKey: FTKGEHPLJDGBAF-UHFFFAOYSA-N
- ほほえんだ: C1=CC=C(C=C1)CC2C(=O)N(C(=O)N2)OCC3=CC=CC=C3
計算された属性
- せいみつぶんしりょう: 296.11609238g/mol
- どういたいしつりょう: 296.11609238g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 22
- 回転可能化学結合数: 5
- 複雑さ: 401
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 58.6Ų
- 疎水性パラメータ計算基準値(XlogP): 2.7
5-Benzyl-3-(benzyloxy)imidazolidine-2,4-dione 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM187383-1g |
5-benzyl-3-(benzyloxy)imidazolidine-2,4-dione |
1248783-65-4 | 95% | 1g |
$659 | 2021-08-05 | |
Alichem | A069004210-1g |
5-Benzyl-3-(benzyloxy)imidazolidine-2,4-dione |
1248783-65-4 | 95% | 1g |
$556.64 | 2023-09-03 | |
Chemenu | CM187383-1g |
5-benzyl-3-(benzyloxy)imidazolidine-2,4-dione |
1248783-65-4 | 95% | 1g |
$682 | 2023-11-21 |
5-Benzyl-3-(benzyloxy)imidazolidine-2,4-dione 関連文献
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Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
-
Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
-
Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
-
Wanlin Wang,Xiaoyuan Yan,Qixuan Zou,Binbin Hong,Wang Zhang,Guo Ping Wang J. Mater. Chem. C, 2021,9, 4150-4157
-
Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227
-
Christopher D. Roland,Tianyu Zhang,Sudarsan VenkatRamani,Ion Ghiviriga,Adam S. Veige Chem. Commun., 2019,55, 13697-13700
-
Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
-
Qi Chen,Yin-Shan Meng,Yi-Quan Zhang,Shang-Da Jiang,Hao-Ling Sun,Song Gao Chem. Commun., 2014,50, 10434-10437
-
Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615
-
Jean-François Lambert,Maguy Jaber,Thomas Georgelin,Lorenzo Stievano Phys. Chem. Chem. Phys., 2013,15, 13371-13380
5-Benzyl-3-(benzyloxy)imidazolidine-2,4-dioneに関する追加情報
Comprehensive Overview of 5-Benzyl-3-(benzyloxy)imidazolidine-2,4-dione (CAS No. 1248783-65-4)
5-Benzyl-3-(benzyloxy)imidazolidine-2,4-dione (CAS No. 1248783-65-4) is a specialized organic compound belonging to the imidazolidine-2,4-dione family. This derivative is characterized by its unique molecular structure, featuring benzyl and benzyloxy substituents, which contribute to its distinct chemical properties. The compound has garnered significant attention in pharmaceutical and agrochemical research due to its potential applications in drug synthesis and material science. Researchers are particularly interested in its role as a building block for heterocyclic compounds, which are pivotal in developing novel therapeutics.
In recent years, the demand for imidazolidine derivatives like 5-Benzyl-3-(benzyloxy)imidazolidine-2,4-dione has surged, driven by advancements in medicinal chemistry and green synthesis. A common query among scientists is: "What are the synthetic routes for 5-Benzyl-3-(benzyloxy)imidazolidine-2,4-dione?" The compound is typically synthesized via N-alkylation or O-alkylation reactions, with benzyl bromide often serving as a key reagent. Its stability under various pH conditions makes it a versatile intermediate for further functionalization.
Another hot topic in the scientific community revolves around the biological activity of imidazolidine-2,4-dione derivatives. Studies suggest that compounds like 5-Benzyl-3-(benzyloxy)imidazolidine-2,4-dione may exhibit antimicrobial or anti-inflammatory properties, though extensive clinical validation is still required. This aligns with the growing trend of repurposing small-molecule scaffolds for targeted therapies. Researchers are also exploring its potential in catalysis and polymer chemistry, where its rigid structure could enhance material performance.
From an industrial perspective, CAS No. 1248783-65-4 is often discussed in the context of scale-up production and cost-effective synthesis. Companies are investing in flow chemistry and microwave-assisted reactions to optimize yields. Environmental concerns have also prompted investigations into solvent-free or water-based synthetic methods, addressing the demand for sustainable chemistry. Frequently asked questions include: "How to purify 5-Benzyl-3-(benzyloxy)imidazolidine-2,4-dione efficiently?" Chromatography and recrystallization remain the most reliable techniques.
The compound’s spectroscopic data (e.g., NMR, IR, and MS) are well-documented, aiding in its identification and quality control. Its melting point and solubility profiles are critical for formulation scientists working on drug delivery systems. Moreover, the rise of computational chemistry has enabled virtual screening of 5-Benzyl-3-(benzyloxy)imidazolidine-2,4-dione derivatives, accelerating drug discovery pipelines. This interdisciplinary approach highlights its relevance in modern life sciences.
In summary, 5-Benzyl-3-(benzyloxy)imidazolidine-2,4-dione (CAS No. 1248783-65-4) is a multifaceted compound with broad applicability. Its synthesis, properties, and potential uses continue to inspire innovation across pharmaceutical, agrochemical, and materials science sectors. As research progresses, this compound is poised to play a pivotal role in addressing global challenges in healthcare and sustainable technology.
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